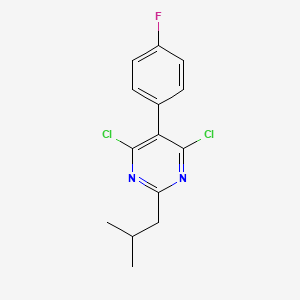

4,6-Dichloro-5-(4-fluorophenyl)-2-isobutylpyrimidine

CAS No.:

Cat. No.: VC15882794

Molecular Formula: C14H13Cl2FN2

Molecular Weight: 299.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H13Cl2FN2 |

|---|---|

| Molecular Weight | 299.2 g/mol |

| IUPAC Name | 4,6-dichloro-5-(4-fluorophenyl)-2-(2-methylpropyl)pyrimidine |

| Standard InChI | InChI=1S/C14H13Cl2FN2/c1-8(2)7-11-18-13(15)12(14(16)19-11)9-3-5-10(17)6-4-9/h3-6,8H,7H2,1-2H3 |

| Standard InChI Key | WFOZFSAYZUZQID-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CC1=NC(=C(C(=N1)Cl)C2=CC=C(C=C2)F)Cl |

Introduction

4,6-Dichloro-5-(4-fluorophenyl)-2-isobutylpyrimidine is a synthetic organic compound belonging to the pyrimidine class. It is characterized by its molecular formula, C14H13Cl2FN2, and CAS number, 1511078-05-9 . This compound is of interest in pharmaceutical chemistry due to its potential biological activities and structural features that make it suitable for various applications.

Synthesis and Preparation

The synthesis of 4,6-Dichloro-5-(4-fluorophenyl)-2-isobutylpyrimidine typically involves a multi-step process starting from simpler pyrimidine derivatives. The general approach includes:

-

Halogenation: Introduction of chlorine atoms at positions 4 and 6 of the pyrimidine ring.

-

Arylation: Attachment of the 4-fluorophenyl group at position 5, often through a palladium-catalyzed cross-coupling reaction.

-

Alkylation: Introduction of the isobutyl group at position 2, typically via nucleophilic substitution.

Research Findings and Future Directions

Future research should focus on evaluating the compound's biological activities through in vitro and in vivo studies to determine its potential applications in medicine.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume